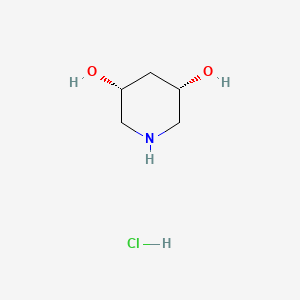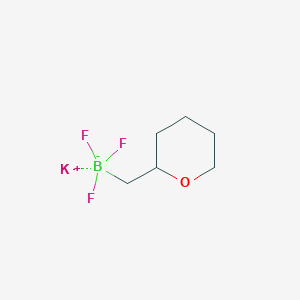![molecular formula C7H4ClN3O B1457912 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1367868-00-5](/img/structure/B1457912.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C6H4ClN3 and a molecular weight of 153.57 . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringClc1ncc2cc[nH]c2n1 . The InChI key for this compound is HJOQGBBHVRYTDX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 286.6±22.0 °C at 760 mmHg, and a flash point of 154.5±7.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its derivatives play a significant role in chemical synthesis, serving as key intermediates in the formation of complex heterocyclic compounds. For instance, the interaction of similar chloropyrimidine carbaldehydes with glycine esters under specific conditions leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives and various cyclization products, including pyrrolo[2,3-d]pyrimidine derivatives. These reactions are highly dependent on the reactants' ratio and the reaction conditions, illustrating the compound's utility in synthesizing potentially biologically active compounds (Zinchenko et al., 2018).
Novel Compound Synthesis
Research has demonstrated the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, contributing to the expanding library of purine analogues with potential therapeutic applications. The synthesis involves transformations of known analogues through reactions with Vilsmeier reagent, leading to chloro-dimethylaminomethyleneamino-formyl derivatives. These steps underscore the compound's versatility in synthesizing new structures with varying biological activities (Williams & Brown, 1995).
Potential Biomedical Applications
The research on this compound derivatives extends into potential biomedical applications, where these compounds are explored for their therapeutic properties. The synthesis of condensed azines from reactions involving similar chloropyrimidine carbaldehydes suggests potential applications in drug development, showcasing the compound's relevance in medicinal chemistry (Bakulina et al., 2014).
Antiviral Research
Compounds structurally related to this compound have been synthesized with antiviral properties, particularly against herpes simplex viruses. This highlights the potential of such compounds in contributing to the development of new antiviral agents, further emphasizing the significance of this chemical class in therapeutic research (Legraverend et al., 1985).
Material Science and Photophysical Properties
The study of the unnatural DNA base, Pyrrole-2-carbaldehyde, which forms stable pairs in DNA, provides insights into the photophysical properties of such compounds. Understanding these properties is crucial for developing stable unnatural base pairs in DNA, relevant for biotechnological applications and the study of DNA stability under UV irradiation (Ghosh et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets such as bcl2 anti-apoptotic protein .
Mode of Action
It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde may interact with its targets in a similar manner, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that this compound may affect similar pathways and have downstream effects on cellular processes.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, some compounds induced the apoptotic death of MCF7 cells . These findings suggest that this compound may have similar effects.
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-4(3-12)1-9-6(5)11-7/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSHMBDFBSDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



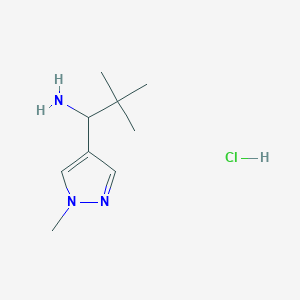
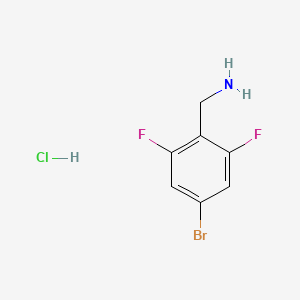
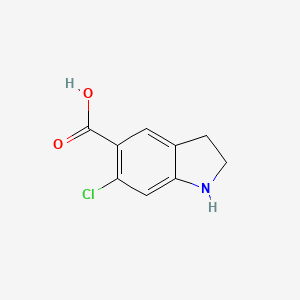
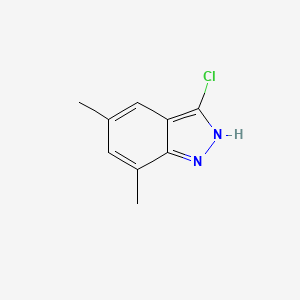
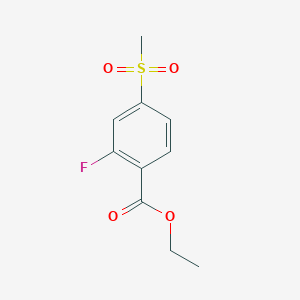
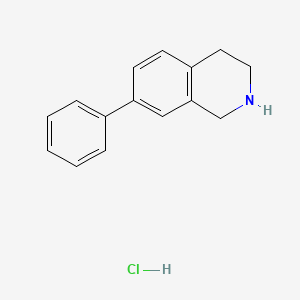
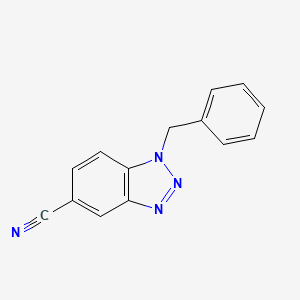

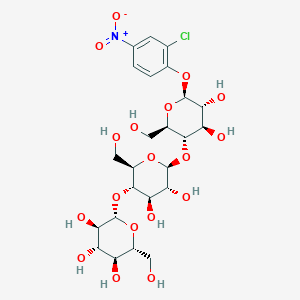

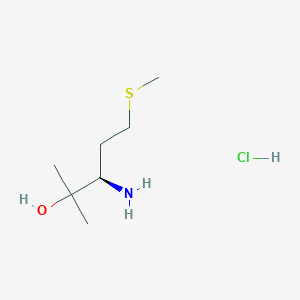
![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
